Hedgehog IN-6

Hedgehog pathway inhibition Gli-luciferase reporter assay Smoothened antagonism

Acquired resistance to 7TM-domain SMO inhibitors (vismodegib, sonidegib) limits clinical Hh pathway suppression. Hedgehog IN-6 (Q29) targets the SMO cysteine-rich domain (CRD), blocking cholesterylation and retaining potency against key resistant mutants (L221R, N219D, S387D, D384N, D473H, E518K). • IC50 = 1.33 μM in GLI1 reporter assays; dose-dependent inhibition of medulloblastoma cell growth at 1-10 μM. • In vivo efficacy: 90 mg/kg p.o. BID ×13 days inhibits tumor growth in Ptch1+/-P53-/- allografts. • Suitable for resistance mechanism studies, in vivo oncology models, and Hh pathway dissection.

Molecular Formula C25H43NO2
Molecular Weight 389.6 g/mol
Cat. No. B12363381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedgehog IN-6
Molecular FormulaC25H43NO2
Molecular Weight389.6 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCC1=C(CCC2C1CCC3C2(CCC(C3(C)C)O)C)C
InChIInChI=1S/C25H43NO2/c1-6-7-16-26-23(28)13-10-18-17(2)8-11-20-19(18)9-12-21-24(3,4)22(27)14-15-25(20,21)5/h19-22,27H,6-16H2,1-5H3,(H,26,28)/t19-,20-,21-,22-,25+/m0/s1
InChIKeyJDYCESOVWGNBBF-QXNYZMARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hedgehog IN-6 (Compound Q29): Sterol Analog Smoothened-CRD Inhibitor for Hedgehog Pathway Research


Hedgehog IN-6 (also designated Compound Q29) is a tricyclic diterpenoid sterol analog that functions as a Hedgehog (Hh) pathway inhibitor [1]. Unlike clinically approved Smoothened (SMO) inhibitors that target the seven-transmembrane (7TM) domain, Hedgehog IN-6 binds to the cysteine-rich domain (CRD) of SMO and blocks its cholesterylation [1]. The compound was identified from a screen of approximately 300 cholesterol analogs, where it exhibited the greatest potency in suppressing Hh signaling [1]. Its molecular formula is C25H43NO2 with a molecular weight of 389.61 g/mol (CAS: 2916444-33-0) .

Why Hedgehog IN-6 Cannot Be Substituted with 7TM-Domain Smoothened Inhibitors


Most clinically available Hh pathway inhibitors—including vismodegib, sonidegib, and glasdegib—bind exclusively to the 7TM domain of SMO [1]. This shared binding site leads to a critical limitation: patients rapidly acquire resistance due to SMO mutations (including L221R, N219D, S387D, D384N, D473H, and E518K) that render 7TM inhibitors ineffective [1]. Hedgehog IN-6 targets the CRD of SMO and blocks cholesterylation, a post-translational modification essential for SMO activation that is independent of the 7TM pocket [2]. Consequently, Hedgehog IN-6 retains activity against drug-resistant SMO mutants and oncogenic variants that are unresponsive to 7TM inhibitors [1]. Generic substitution with a 7TM inhibitor would not address this mechanistic differentiation.

Hedgehog IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Hedgehog IN-6 Gli-Luciferase IC50 Compared to Vismodegib and Other SMO Inhibitors

Hedgehog IN-6 (Q29) inhibits Gli-luciferase activity with an IC50 of 1.33 μM in the presence of Shh-N stimulation [1]. In contrast, the clinically approved SMO-7TM inhibitor vismodegib exhibits an IC50 of 3 nM in cell-free assays . While vismodegib demonstrates higher potency on wild-type SMO-7TM, its activity is abolished against SMO mutants that confer clinical resistance, whereas Hedgehog IN-6 retains inhibitory capacity against these variants via CRD binding [2]. Additionally, Hedgehog IN-6 suppresses Gli-luciferase activity stimulated by cholesterol (IC50 = 3.13 μM) and 20(S)-OHC (IC50 = 2.02 μM) .

Hedgehog pathway inhibition Gli-luciferase reporter assay Smoothened antagonism IC50 comparison

Hedgehog IN-6 In Vivo Efficacy in Ptch1+/−P53−/− Medulloblastoma Allograft Model

Hedgehog IN-6 (Q29) administered at 90 mg/kg via oral gavage twice daily for 13 days effectively inhibited tumor growth in Ptch1+/−P53−/− mice bearing medulloblastoma allografts [1]. This model is directly relevant to Hh-dependent medulloblastoma, where PTCH1 mutations are frequently detected in approximately one-third of cases [2]. The compound also dose-dependently inhibited the growth of medulloblastoma cells isolated from Ptch1+/−P53−/− mice in vitro at concentrations of 1-10 μM .

Medulloblastoma In vivo tumor growth inhibition Ptch1+/−P53−/− mouse model Hedgehog-driven cancer

Hedgehog IN-6 Activity Against Vismodegib-Resistant SMO Mutants and Oncogenic Variants

Hedgehog IN-6 overcomes resistance caused by SMO mutants that are unresponsive to SMO-7TM inhibitors [1]. Clinically relevant resistance-conferring mutations include L221R, N219D, S387D, D384N, D473H, and E518K, all of which lie within or near the 7TM binding pocket targeted by vismodegib and sonidegib [2]. Because Hedgehog IN-6 binds to the CRD of SMO and blocks cholesterylation—a domain distinct from the 7TM region—it retains inhibitory activity against these drug-resistant mutants and oncogenic SMO variants [1]. Q29 does not bind to SMO-7TM and dose-dependently decreases SMO cholesterylation in both wild-type and Ptch1 KO cells .

SMO drug resistance CRD-targeting Oncogenic SMO variants Acquired resistance

Hedgehog IN-6 Cellular Proliferation Inhibition: GLI1 Protein Suppression and Growth Arrest

Hedgehog IN-6 (Q29) dose-dependently inhibits GLI1 protein expression in NIH 3T3 cells at concentrations of 1-10 μM over 24 hours, and correspondingly decreases endogenous Gli1 mRNA levels [1]. In functional proliferation assays, Hedgehog IN-6 at 1-10 μM (24 + 12 hours) dose-dependently inhibited the growth of Shh-N-stimulated cerebellar granule neuron precursor (cGNP) cells and medulloblastoma cells isolated from Ptch1+/−P53−/− mice . For comparison, the GLI antagonist GANT61 inhibits hedgehog signaling with an IC50 of 5 μM .

GLI1 protein expression Cell proliferation assay Medulloblastoma cell growth cGNP cells

Hedgehog IN-6 Mechanism: CRD Binding and Cholesterylation Blockade vs. 7TM Inhibitors

Hedgehog IN-6 inhibits the Hh pathway through a mechanism distinct from all clinically approved SMO inhibitors. It binds to the cysteine-rich domain (CRD) of SMO and blocks its cholesterylation—a covalent modification at the D95 residue (human SMO; D99 in mouse) essential for SMO activation and signal transduction [1]. In contrast, vismodegib, sonidegib, and glasdegib all bind to the 7TM domain of SMO [2]. Hedgehog IN-6 was identified from a screen of approximately 300 cholesterol analogs, where it exhibited the greatest potency in blocking SMO cholesterylation [1]. Q29 dose-dependently decreases SMO cholesterylation in both wild-type and Ptch1 KO cells .

SMO cholesterylation CRD binding Mechanism of action Sterol analog

Hedgehog IN-6: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medulloblastoma Research: In Vivo Efficacy and Vismodegib Combination Studies

Hedgehog IN-6 is validated for in vivo medulloblastoma research, with demonstrated tumor growth inhibition at 90 mg/kg (p.o., twice daily × 13 days) in the Ptch1+/−P53−/− allograft model [1]. The compound exhibits additive to synergistic inhibitory effects when combined with vismodegib (15 mg/kg) in this same model [1]. This application is directly supported by in vitro data showing dose-dependent inhibition of medulloblastoma cell growth at 1-10 μM .

Drug-Resistant Hh-Driven Cancer Models: Overcoming Vismodegib/Sonidegib Resistance

Hedgehog IN-6 is uniquely positioned for research on acquired resistance to SMO-7TM inhibitors. It retains inhibitory activity against SMO mutants (including L221R, N219D, S387D, D384N, D473H, E518K) that confer clinical resistance to vismodegib and sonidegib [1]. This application is supported by the compound's distinct binding mechanism to the SMO-CRD rather than the 7TM domain, enabling functional pathway suppression where 7TM inhibitors fail [1].

SMO Cholesterylation Mechanism Studies and CRD-Dependent Signaling Investigation

Hedgehog IN-6 serves as a critical tool compound for investigating SMO cholesterylation and CRD-dependent Hh signaling. It dose-dependently decreases SMO cholesterylation in both wild-type and Ptch1 KO cells, blocks ciliary accumulation of SMO induced by Shh-N, and does not bind to the SMO-7TM domain [1]. These properties make Hedgehog IN-6 the primary available compound for dissecting CRD-mediated SMO regulation independent of 7TM pharmacology .

GLI1-Dependent Transcription and Proliferation Assays in Hh-Responsive Cell Lines

Hedgehog IN-6 is validated for use in GLI1 reporter assays (IC50 = 1.33 μM under Shh-N stimulation) and endogenous GLI1 protein suppression studies in NIH 3T3 cells at 1-10 μM [1]. It also inhibits proliferation of Shh-N-stimulated cGNP cells at comparable concentrations . These applications are supported by quantitative dose-response data across multiple Hh-responsive cellular models [1].

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